molecular formula C14H8N2S B11869570 Cyclohepta[b]thiazolo[4,5-f]indole CAS No. 249-58-1

Cyclohepta[b]thiazolo[4,5-f]indole

Cat. No.: B11869570
CAS No.: 249-58-1
M. Wt: 236.29 g/mol
InChI Key: LFHRPCAGQUORRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta[b]thiazolo[4,5-f]indole is a heterocyclic compound that features a unique fusion of indole and thiazole rings with a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta[b]thiazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the gold-mediated energy transfer photocatalysis, which is an efficient and atom-economical strategy . This method employs gold-based photocatalysts to facilitate the formation of the cyclohepta[b]indole core through [2+2]-cycloaddition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom-economical reactions are likely to be employed. These methods ensure high yields and minimal waste, making the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta[b]thiazolo[4,5-f]indole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Mechanism of Action

The mechanism of action of Cyclohepta[b]thiazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohepta[b]thiazolo[4,5-f]indole is unique due to the presence of both indole and thiazole rings fused with a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

249-58-1

Molecular Formula

C14H8N2S

Molecular Weight

236.29 g/mol

IUPAC Name

13-thia-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene

InChI

InChI=1S/C14H8N2S/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H

InChI Key

LFHRPCAGQUORRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC3=CC4=C(C=C23)N=CS4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.